molecular formula C15H14ClNO4S B1591836 5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester CAS No. 247237-38-3

5-Chloro-2-[[(4-methylphenyl)sulfonyl]amino]benzoic acid methyl ester

Cat. No. B1591836
CAS No.: 247237-38-3
M. Wt: 339.8 g/mol
InChI Key: ULLAAIMUVLVAJX-UHFFFAOYSA-N
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Patent
US06586617B1

Procedure details

To a solution of methyl 5-chloroanthranilate (10.50 g (56.6 mmol) in pyridine (30 ml), p-toluenesulfonyl chloride (12.00 g (62.9 mmol)) was added with stirring at 5° C. The mixture was stirred at room temperature for 18 hours, and then, 200 ml of water was added to the resulting mixture. The crystals separated were filtered and washed to give 18.20 g (95%) of 4′-chloro-2′-methoxycarbonyl-p-toluenesulfonanilide as white crystals.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:11]=[C:6]([C:7]([O:9][CH3:10])=[O:8])[C:5]([NH2:12])=[CH:4][CH:3]=1.[C:13]1([CH3:23])[CH:18]=[CH:17][C:16]([S:19](Cl)(=[O:21])=[O:20])=[CH:15][CH:14]=1.O>N1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[CH:4][C:5]([NH:12][S:19]([C:16]2[CH:17]=[CH:18][C:13]([CH3:23])=[CH:14][CH:15]=2)(=[O:21])=[O:20])=[C:6]([C:7]([O:9][CH3:10])=[O:8])[CH:11]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(C(=O)OC)=C1)N
Name
Quantity
12 g
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)Cl)C
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC=C1
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring at 5° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 18 hours
Duration
18 h
CUSTOM
Type
CUSTOM
Details
The crystals separated
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed

Outcomes

Product
Name
Type
product
Smiles
ClC1=CC(=C(NS(=O)(=O)C2=CC=C(C=C2)C)C=C1)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 18.2 g
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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